molecular formula C16H11NO3 B12888479 5-Benzoyl-2-phenyl-1,3-oxazol-4(5h)-one CAS No. 61957-93-5

5-Benzoyl-2-phenyl-1,3-oxazol-4(5h)-one

Cat. No.: B12888479
CAS No.: 61957-93-5
M. Wt: 265.26 g/mol
InChI Key: METLMJXTPCQNPN-UHFFFAOYSA-N
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Description

5-Benzoyl-2-phenyl-1,3-oxazol-4(5h)-one is an organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-2-phenyl-1,3-oxazol-4(5h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzoyl chloride with 2-phenylglycine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with considerations for scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2-phenyl-1,3-oxazol-4(5h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzoyl-2-phenyl-1,3-oxazol-4(5h)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-oxazole: Lacks the benzoyl group but shares the oxazole ring structure.

    5-Benzoyl-1,3-oxazole: Similar structure but without the phenyl group.

    Benzoxazole: Contains a benzene ring fused to an oxazole ring.

Uniqueness

5-Benzoyl-2-phenyl-1,3-oxazol-4(5h)-one is unique due to the presence of both benzoyl and phenyl groups, which may confer specific chemical and biological properties not found in other oxazole derivatives.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

CAS No.

61957-93-5

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

5-benzoyl-2-phenyl-1,3-oxazol-4-one

InChI

InChI=1S/C16H11NO3/c18-13(11-7-3-1-4-8-11)14-15(19)17-16(20-14)12-9-5-2-6-10-12/h1-10,14H

InChI Key

METLMJXTPCQNPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C(O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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